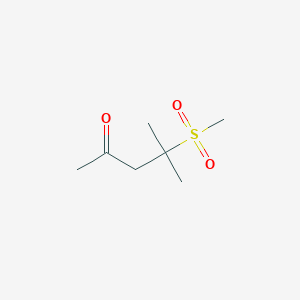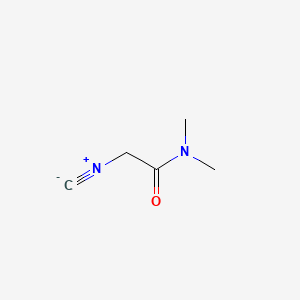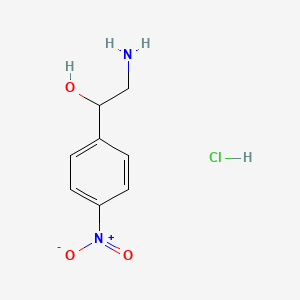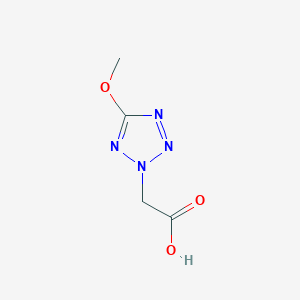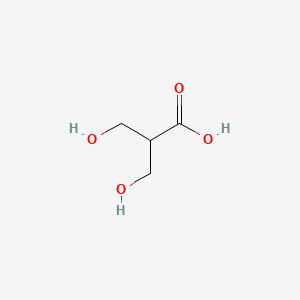
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-
Overview
Description
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, also known as Dimethylolpropionic acid (DMPA), is a molecule that has been used in various applications . It is a derivative of propanoic acid and contains hydroxyl and hydroxymethyl functional groups .
Synthesis Analysis
The synthesis of this compound2-methyl-, involves several steps. One method involves the reaction of propanoic acid with 2-amino-2-methyl-1-propanol . Another method involves the reaction of propanoic acid with 2,2-bis(hydroxymethyl)propionic acid .Molecular Structure Analysis
The molecular formula of this compound2-methyl-, is C5H10O4 . The molecular weight is 134.1305 . The structure includes a propanoic acid backbone with hydroxyl and hydroxymethyl functional groups .Chemical Reactions Analysis
This compound2-methyl-, can undergo various chemical reactions due to its functional groups. For example, it can react with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and N,N’,2-tris(6-isocyanatohexyl)imidodicarbonic diamide . It can also react with dimethylcarbonate, 1,2-ethanediol, 1,6-hexandiol and 1,1’-methylenebis(4-isocyanatocyclohexane) .Physical And Chemical Properties Analysis
This compound2-methyl-, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation and may cause respiratory irritation . Its flash point is > 150 °C / > 302 °F .Scientific Research Applications
Chemical Synthesis
3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid is used in chemical synthesis. For example, it can react with benzyl bromide and 4-fluorobenzyl bromide to produce aryl 1,3-dihydroxy-2-methylpropanoates .
Biocatalytic Transesterification
This compound has been used in highly selective biocatalytic transesterification reactions on aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates . These reactions were highly selective and efficient, yielding exclusively the monoacylated products in 70–88% yields .
Synthesis of Dendrimeric Molecules
There is also the possibility of using 2,2-bis(hydroxymethyl)propionic acid for the synthesis of dendrimeric molecules, also known as hyperbranched molecules . When each hydroxyl group is reacted with 2,2-bis(hydroxymethyl) propionic acid, the number of hydroxyl groups present in the molecule doubles .
Synthesis and Characterization of Polyurethane Dispersion
2,2-Bis(hydroxymethyl)propionic acid was used in the synthesis and characterization studies of polyurethane dispersion modified with polymethylsiloxane (Si-PUD) and its nanocomposites incorporated with clays .
Delivery Systems for Anticancer Drugs
2,2-Bis(hydroxymethyl)propionic acid-based dendrimers have potent applications as delivery systems for potent anticancer drugs such as cisplatin and doxorubicin .
Agents for Boron Neutron Capture Therapy and Photodynamic Therapy
These dendrimers also have potential applications as agents for both boron neutron capture therapy and photodynamic therapy .
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and proteins within the cell, influencing metabolic pathways .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in chemical reactions .
Biochemical Pathways
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- may be involved in several biochemical pathways. For instance, it has been suggested that similar compounds can participate in the synthesis of hyperbranched polymers . In this process, each hydroxyl group reacts with 2,2-bis(hydroxymethyl) propionic acid, doubling the number of hydroxyl groups in the molecule. Repeating this reaction step produces one more shell each time, causing the molecule to grow .
Pharmacokinetics
It’s known that similar compounds, due to their size and polarity, are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .
Result of Action
It’s known that similar compounds can influence cellular processes by interacting with various enzymes and proteins, potentially altering metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity .
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMZOZMSDIOZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540189 | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68516-39-2 | |
| Record name | 3-Hydroxy-2-(hydroxymethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







